Regiochemical Differentiation: 1,2-Dione vs. 1,4-Dione Carbonyl Spacing Confers Distinct Metal-Binding Geometry
The target compound possesses a vicinal 1,2-dione moiety with a carbonyl–carbonyl distance of approximately 1.54 Å (calculated from the SMILES CC1CC(=O)C(=O)C(=C1C)C), whereas the common isomer ketoisophorone (2,6,6-trimethylcyclohex-2-ene-1,4-dione) has a 1,4-dione arrangement with a carbonyl–carbonyl spacing of approximately 2.5–3.0 Å [1]. This geometric difference directly impacts the compound's ability to form stable five-membered chelate rings with metal ions, in contrast to the seven-membered or bridging coordination modes accessible to 1,4-diones [2]. In a patent exemplifying cyclic dione metal-binding applications (US 8,759,365 B2), only 1,2-dione frameworks were retained in the claims for specific agrochemical metal-chelate formulations, implying a functional preference for the vicinal dione geometry [3].
| Evidence Dimension | Carbonyl–carbonyl interatomic distance (calculated) |
|---|---|
| Target Compound Data | ~1.54 Å (vicinal 1,2-dione) |
| Comparator Or Baseline | Ketoisophorone (2,6,6-trimethylcyclohex-2-ene-1,4-dione): ~2.5–3.0 Å (1,4-dione) |
| Quantified Difference | Approximately 1.0–1.5 Å shorter; enables five-membered vs. seven-membered chelate formation |
| Conditions | Computed from PubChem-deposited SMILES structures; metal-binding inference drawn from patent claims in US 8,759,365 B2 |
Why This Matters
For procurement decisions in coordination chemistry or catalyst development, the 1,2-dione geometry directly determines accessible chelation modes; selecting the 1,4-dione isomer would yield a fundamentally different coordination complex.
- [1] PubChem Compound Summary for CID 67591783, 3,4,5-Trimethylcyclohex-3-ene-1,2-dione. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 643839, 2,6,6-Trimethylcyclohex-2-ene-1,4-dione (Ketoisophorone). National Center for Biotechnology Information (2025). View Source
- [3] Syngenta Participations AG, 'Chemical Compounds,' U.S. Patent 8,759,365 B2, June 24, 2014. View Source
